2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide
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Overview
Description
2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide, also known as MPQC, is a heterocyclic compound with potential applications in scientific research. This compound is a derivative of quinoline, which is a class of organic compounds with a broad range of biological activities. The synthesis and characterization of MPQC have been reported in several scientific studies, and this compound has been shown to exhibit promising biological properties.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell proliferation. This compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. Further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been reported to induce cell cycle arrest, apoptosis, and autophagy. This compound may also modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, to inhibit cancer cell growth. In addition, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide in lab experiments include its potential to inhibit cancer cell growth and its antimicrobial and anti-inflammatory properties. This compound is also relatively easy to synthesize and purify, and it has been shown to be stable under various experimental conditions. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to elucidate its precise mechanism of action.
Future Directions
There are several future directions for the study of 2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide. One potential direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer and infectious diseases. Further studies are also needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets in cells.
Synthesis Methods
The synthesis of 2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide involves the condensation of 2-methylbenzohydrazide and 3-pyridinecarboxaldehyde in the presence of 4-hydroxyquinoline-2-carboxylic acid as a catalyst. The reaction is carried out under reflux in ethanol, and the resulting product is purified by recrystallization from ethanol. The purity and identity of the compound are confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported the biological activities of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been reported to have antibacterial and antifungal activities against various microorganisms.
properties
IUPAC Name |
2-(2-methylphenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-8-3-4-10-19(16)23-14-21(20-11-5-6-12-22(20)26-23)24(29)28-27-17(2)18-9-7-13-25-15-18/h3-15H,1-2H3,(H,28,29)/b27-17+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEWRJYXQXHAPW-WPWMEQJKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=C(C)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C(\C)/C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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